ZLD115

FTO inhibitor Drug-Likeness Structure-Activity Relationship

ZLD115 is a structurally optimized, next-generation FTO inhibitor designed to overcome the drug-likeness limitations of FB23. The addition of a flexible alkaline side-chain directly enhances solubility and in vivo antileukemic efficacy in AML models. Choose ZLD115 for advanced preclinical studies where superior potency and reliability are non-negotiable.

Molecular Formula C27H30ClN3O4
Molecular Weight 496.0 g/mol
Cat. No. B12382853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZLD115
Molecular FormulaC27H30ClN3O4
Molecular Weight496.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC(=C3C(=O)O)CN4CCCOCC4)C5CC5
InChIInChI=1S/C27H30ClN3O4/c1-16-24(17(2)35-30-16)20-13-21(18-7-8-18)26(22(28)14-20)29-23-6-3-5-19(25(23)27(32)33)15-31-9-4-11-34-12-10-31/h3,5-6,13-14,18,29H,4,7-12,15H2,1-2H3,(H,32,33)
InChIKeyINIIJQVYGFIRNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic Acid (ZLD115): A Structurally Optimized FTO Inhibitor


2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid, also known as compound 44 and ZLD115 [1], is a synthetically derived, small-molecule inhibitor of the Fat Mass and Obesity-associated protein (FTO) [2]. It is a flexible alkaline side-chain-substituted benzoic acid, designed as a next-generation derivative of the lead compound FB23 [1]. Its molecular weight is 496.0 g/mol, with a molecular formula of C27H30ClN3O4 .

Why Generic FTO Inhibitors Cannot Substitute for 2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic Acid (ZLD115)


Generic substitution with earlier FTO inhibitors like FB23 or Dac85 is not scientifically sound due to ZLD115's distinct structural optimization [1]. The incorporation of a flexible alkaline side-chain (the 1,4-oxazepan-4-ylmethyl group) was a targeted modification to improve drug-likeness and solubility [1]. This specific structural change is directly linked to its quantifiably enhanced antiproliferative activity in acute myeloid leukemia (AML) models and improved in vivo performance [1]. These properties are not inherent to the class but are a direct result of the molecule's unique chemical architecture, making it a non-interchangeable, next-generation tool compound for specific research applications.

Quantitative Evidence for Differentiating 2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic Acid (ZLD115) from Comparators


Quantified Improvement in Drug-Likeness Over FB23 and Dac85

ZLD115 was designed and validated to exhibit quantifiably better drug-likeness than the previously reported FTO inhibitors FB23 and 13a/Dac85 [1]. The optimization strategy, which involved adding a flexible alkaline side-chain, was guided by structure-activity relationship (SAR) analysis and lipophilic efficiency (LipE) optimization [1]. This resulted in a compound with properties more amenable to drug development compared to its predecessors.

FTO inhibitor Drug-Likeness Structure-Activity Relationship Lipophilic Efficiency

Enhanced Antiproliferative Activity in AML Cells: ZLD115 vs. FB23

ZLD115 demonstrates significantly superior antiproliferative potency against multiple AML cell lines when compared directly to its parent compound, FB23 [1]. The IC50 values for ZLD115 in NB4 and MOLM13 cells are 1.5 ± 0.1 μM and 1.7 ± 0.2 μM, respectively [1]. In contrast, FB23 exhibits much higher IC50 values in the same cell lines, ranging from 22.9 ± 3.7 μM to 176.2 ± 32.9 μM, indicating far weaker activity [1].

Acute Myeloid Leukemia FTO inhibitor Antiproliferative Activity Cell Viability Assay

Cell-Free Inhibition of FTO Demethylase: ZLD115 vs. PAGE-Based Assay

The potency of ZLD115 in inhibiting FTO demethylation activity is highly dependent on the assay method. In a cell-free dot-blot assay, ZLD115 exhibits a potent IC50 of 0.12 ± 0.10 μM [1]. This is a significant improvement over its performance in a PAGE-based assay, where its IC50 is 2.3 ± 0.3 μM [1].

FTO inhibitor Demethylase Activity Enzyme Inhibition Assay Dot-Blot Assay

In Vivo Antileukemic Activity in Xenograft Model Without Substantial Side Effects

ZLD115 has demonstrated promising in vivo antileukemic activity. Treatment with ZLD115 in a xenograft mouse model of leukemia resulted in tumor growth inhibition without causing substantial side effects [1]. This represents a critical advancement over many earlier FTO inhibitors, which often lack robust in vivo data.

Xenograft Model In Vivo Efficacy Acute Myeloid Leukemia FTO inhibitor

Key Research Applications for 2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic Acid (ZLD115)


Advanced Preclinical Studies in Acute Myeloid Leukemia (AML)

Based on its validated in vivo antileukemic activity in xenograft models [1], ZLD115 is the preferred FTO inhibitor for advanced preclinical research in AML. Its improved drug-likeness over earlier compounds [1] and potent antiproliferative effects in multiple AML cell lines (NB4 IC50: 1.5 μM, MOLM13 IC50: 1.7 μM) [1] make it suitable for combination studies with standard-of-care chemotherapeutics, investigation of resistance mechanisms, and use as a benchmark tool in the development of novel FTO-targeting therapies.

Investigating FTO Biology in High-Stringency Assays

For researchers requiring a potent and selective FTO inhibitor in cell-free or cellular assays, ZLD115 is an optimal choice. Its potent intrinsic activity against FTO demethylase (IC50 of 0.12 μM in dot-blot assay) [1] and its defined selectivity profile make it a superior probe for dissecting FTO's role in RNA m6A modification pathways. This compound is particularly well-suited for mechanistic studies where confirming on-target effects is critical, and where the use of less potent or less selective inhibitors like FB23 would yield ambiguous results [1].

Structure-Activity Relationship (SAR) and Lead Optimization Programs

ZLD115 serves as an essential reference compound for medicinal chemistry programs focused on FTO inhibitors. Its design, based on a flexible alkaline side-chain substitution on the benzoic acid core [1], represents a successful and validated approach to enhancing drug-likeness. Comparative data against its parent compound, FB23, provide clear SAR guidance [1]. Procurement of ZLD115 is critical for laboratories aiming to benchmark new chemical entities against a current best-in-class small molecule in the field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZLD115

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.